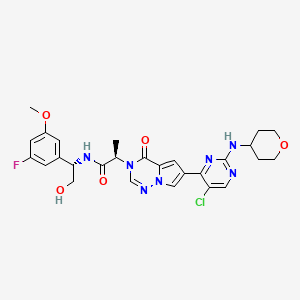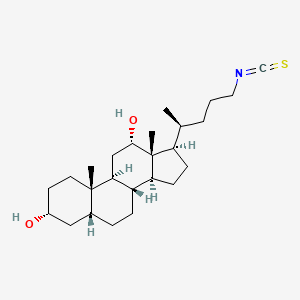
Antileishmanial agent-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antileishmanial agent-10 is a synthetic compound developed to combat leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. Leishmaniasis is a significant health problem in many developing countries, and current treatments often have severe side effects and limited efficacy. This compound represents a promising advancement in the search for safer and more effective treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-10 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. These intermediates are synthesized through the reaction of aryl or alkyl isothiocyanates with benzoyl or cyclopropanoyl amines under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, with yields ranging from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antileishmanial agent-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with increased polarity and potential changes in biological activity.
Reduction: Reduced forms with altered electronic properties and potential changes in reactivity.
Substitution: Substituted derivatives with modified functional groups and potential changes in biological activity.
Wissenschaftliche Forschungsanwendungen
Antileishmanial agent-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its potential as a therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Explored for its potential use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
Antileishmanial agent-10 exerts its effects by targeting specific molecular pathways in the Leishmania parasite. The compound inhibits key enzymes involved in the parasite’s metabolism, leading to the disruption of essential cellular processes. One of the primary targets is N-myristoyltransferase, an enzyme critical for the parasite’s survival . By inhibiting this enzyme, this compound interferes with the synthesis of vital proteins, ultimately leading to the parasite’s death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Miltefosine: An oral antileishmanial agent with a broad spectrum of activity against various Leishmania species.
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used for treating leishmaniasis and other protozoal infections.
Uniqueness
Antileishmanial agent-10 stands out due to its specific mechanism of action targeting N-myristoyltransferase, which is distinct from the mechanisms of other antileishmanial agents. This unique mode of action provides an advantage in overcoming resistance issues associated with other treatments. Additionally, the compound’s synthetic versatility allows for the development of various derivatives with potentially enhanced efficacy and reduced toxicity.
Eigenschaften
Molekularformel |
C25H41NO2S |
|---|---|
Molekulargewicht |
419.7 g/mol |
IUPAC-Name |
(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-5-isothiocyanatopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol |
InChI |
InChI=1S/C25H41NO2S/c1-16(5-4-12-26-15-29)20-8-9-21-19-7-6-17-13-18(27)10-11-24(17,2)22(19)14-23(28)25(20,21)3/h16-23,27-28H,4-14H2,1-3H3/t16-,17+,18+,19-,20+,21-,22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
FVSRJGKKUCBWEV-HGXPKLPBSA-N |
Isomerische SMILES |
C[C@@H](CCCN=C=S)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCCN=C=S)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
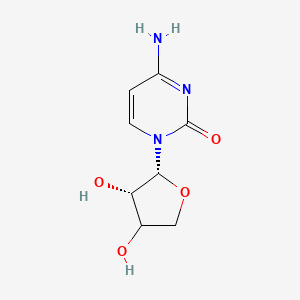

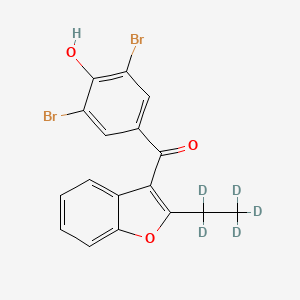
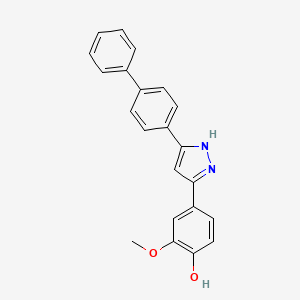



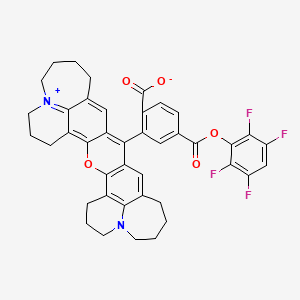

![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
